Regiochemical Differentiation: C4-Thioacetonitrile vs. C6-Thioacetonitrile (HS56) – Positional Isomerism and Kinase Selectivity
The target compound positions the thioacetonitrile group at C4 of the pyrazolo[3,4-d]pyrimidine core, whereas the closest pharmacologically characterized analog HS56 (CAS 922050-57-5) bears the thioacetonitrile at C6 and a carbonyl at C4. In the DAPK3 co-crystal structure with HS38 (which shares the 4-oxo-6-thio architecture), the C4 carbonyl forms a critical hydrogen bond with the hinge residue Val96 backbone NH of DAPK3 [1]. The target compound's C4-thioacetonitrile regioisomer cannot participate in this same hinge interaction. In pyrazolo[3,4-d]pyrimidine SAR studies, shifting substitution from C6 to C4 has been shown to redirect inhibitory activity from DAPK/Pim kinases to EGFR-family kinases, with C4-substituted analogs achieving EGFR IC₅₀ values in the 0.034–0.236 μM range in cellular assays [2]. This regiochemical difference is therefore expected to produce a qualitatively distinct target-selectivity fingerprint.
| Evidence Dimension | Substitution position and target selectivity prediction |
|---|---|
| Target Compound Data | C4-thioacetonitrile; 4-position thioether linkage; no C4 carbonyl; molecular formula C₁₃H₈ClN₅S |
| Comparator Or Baseline | HS56 (CAS 922050-57-5): C6-thioacetonitrile with C4 carbonyl (4-oxo-6-thio); molecular formula C₁₃H₈ClN₅OS; Ki(DAPK3)=0.26 μM, Ki(Pim-3)=0.208 μM, Ki(Pim-1)=2.94 μM, Ki(Pim-2)>100 μM |
| Quantified Difference | Regiochemical inversion (C4-thio vs. C6-thio); presence vs. absence of C4 carbonyl; predicted shift from DAPK/Pim to EGFR-family kinase targeting |
| Conditions | Structural analysis based on PDB:5VJA (DAPK3-HS38 co-crystal) [1]; EGFR-TK inhibition data from 4-substituted pyrazolo[3,4-d]pyrimidine series in A549 and HCT-116 cellular proliferation assays [2] |
Why This Matters
Procurement of HS56 as a substitute would yield DAPK/Pim polypharmacology, whereas this compound's distinct regiochemistry is predicted to engage an orthogonal kinase profile, making target identity verification mandatory before pathway-specific experiments.
- [1] RCSB PDB. 5VJA: Crystal Structure of human ZIPK (DAPK3) in complex with HS38. Deposited 2017-04-19. Resolution 2.46 Å. View Source
- [2] El-Sayed WA, Ali OM, Zyada RA, Mohamed AA, Abdel-Rahman AA. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d]pyrimidine Derivatives. Bioorganic & Medicinal Chemistry Letters. 2009;19(3):891-895. (Data for C4-substituted pyrazolo[3,4-d]pyrimidines against EGFR-TK, with most potent derivatives showing IC₅₀ values of 0.034–0.236 μM.) View Source
